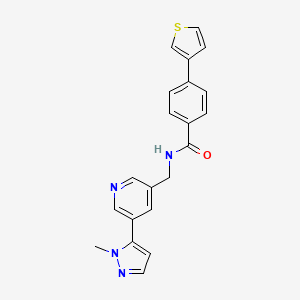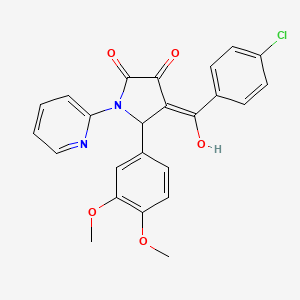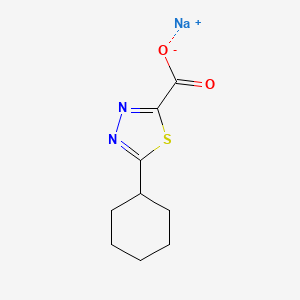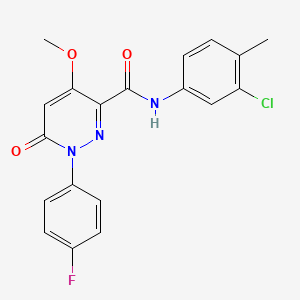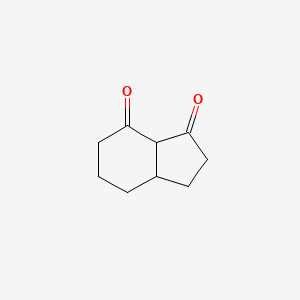
3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of “3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, boiling point, and melting point. The specific physical and chemical properties of “3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione” are not provided in the available resources .Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Studies
Research has explored the molecular structure and vibrational characteristics of indene derivatives, such as 2,3-dihydro-1H-indene and its dione variant, through density functional theory calculations. These studies not only provide insight into their geometric and electronic properties but also their reactivity and polar nature, indicating potential applications in materials science and as anticoagulants (Prasad et al., 2010).
Novel Synthetic Routes
Innovative synthetic methodologies have been developed to create complex molecules from indene derivatives, showcasing their versatility as building blocks in organic synthesis. For example, reactions involving indan-1-one derivatives have led to the creation of compounds with potential applications in dye and pigment chemistry, and as fluorescence markers (Landmesser et al., 2008).
Photochromism and Photomagnetism
Indene derivatives have been studied for their photochromic and photomagnetic properties, indicating their potential in developing new materials for optical storage, sensors, and photonic devices. For instance, biindenylidenedione derivatives exhibit both photochromism and photomagnetism in their crystalline state, offering exciting avenues for materials science research (Han et al., 2009).
Advanced Material Applications
The synthesis and characterization of indene derivatives have also been directed towards enhancing the properties of polymeric materials. For example, incorporating indene-dione derivatives into polylactide has shown to significantly improve its toughness, demonstrating the impact of these compounds on the development of more durable and sustainable plastic materials (Jing & Hillmyer, 2008).
Anticoagulant Properties
Some indene-dione derivatives have been evaluated for their anticoagulant properties, offering potential therapeutic applications. This underscores the importance of chemical modifications of indene derivatives to discover novel biological activities and drug candidates (Mitka et al., 2009).
Safety And Hazards
Direcciones Futuras
The future directions for research on “3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential applications .
Propiedades
IUPAC Name |
3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h6,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDYNMZXFQNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)C2C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3a,4,5,6,7a-hexahydro-2H-indene-1,7-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)

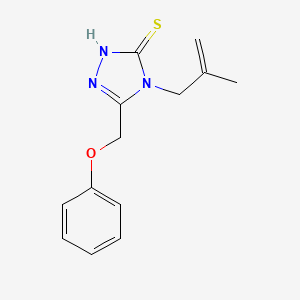
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)

![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)


![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
